Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ester groups, a benzyl group substituted with a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate typically involves the reaction of dimethyl malonate with 4-methylbenzyl bromide and 4-nitrobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate.
Reduction: 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonic acid.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the structure of the final compound derived from this malonate.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate
- Dimethyl 2-(4-methylbenzyl)-2-(4-chlorophenyl)malonate
- Dimethyl 2-(4-methylbenzyl)-2-(4-methoxyphenyl)malonate
Uniqueness
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is unique due to the presence of both a nitrophenyl group and a methylbenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications as a synthetic intermediate. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a malonate moiety substituted with both a methylbenzyl group and a nitrophenyl group. This unique structure contributes to its reactivity and potential as a precursor in various chemical reactions.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of dimethyl malonate with appropriate aldehydes or ketones under acidic or basic conditions. The compound can undergo several types of chemical reactions, including:
- Oxidation : The nitrophenyl group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts.
- Reduction : Ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activity
This compound has been investigated for its potential biological activities, particularly as a precursor for the synthesis of biologically active compounds. Its biological significance can be summarized as follows:
- Medicinal Chemistry : Research indicates that derivatives of this compound may exhibit therapeutic properties, potentially modulating enzyme or receptor activity.
- Building Block for Chiral Compounds : It serves as a versatile building block in the synthesis of chiral malonates, which are important in drug development due to their bioactive properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. These interactions may lead to alterations in biochemical pathways, contributing to its pharmacological effects. The compound's ability to form various derivatives allows for exploration into different mechanisms depending on the final structure synthesized from it .
Case Studies and Research Findings
Several studies have highlighted the biological relevance and synthetic utility of this compound:
- Synthesis of Chiral Malonates : A study demonstrated an efficient method for synthesizing chiral malonates via enantioselective phase transfer catalysis. This method yielded high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee), showcasing the compound's potential in creating biologically active chiral molecules .
- Biological Activity Assessment : In vitro studies have explored the activity of derivatives formed from this compound against various biological targets, indicating potential anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
This compound can be compared with similar compounds such as:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate | Amino group instead of nitro | Potential antitumor activity |
Dimethyl 2-(4-methylbenzyl)-2-(4-chlorophenyl)malonate | Chlorine substituent | Anti-inflammatory properties |
Dimethyl 2-(4-methylbenzyl)-2-(4-methoxyphenyl)malonate | Methoxy substituent | Antioxidant effects |
The unique combination of functional groups in this compound distinguishes it from these similar compounds, making it a valuable candidate for further research into its biological applications.
Properties
IUPAC Name |
dimethyl 2-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-13-4-6-14(7-5-13)12-19(17(21)25-2,18(22)26-3)15-8-10-16(11-9-15)20(23)24/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUBDPDYHCHCJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.